molecular formula C15H15BrO B1318078 1-(Benzyloxy)-4-(2-bromoethyl)benzene CAS No. 52446-52-3

1-(Benzyloxy)-4-(2-bromoethyl)benzene

Cat. No. B1318078
CAS RN: 52446-52-3
M. Wt: 291.18 g/mol
InChI Key: MKOBEVFCFUMCGG-UHFFFAOYSA-N
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Description

“1-(Benzyloxy)-4-(2-bromoethyl)benzene” is also known as "Benzyl 2-Bromoethyl Ether" . It has a molecular formula of C9H11BrO and a molecular weight of 215.09 g/mol . It is also referred to by other names such as “2-bromoethoxy methyl benzene”, “2-benzyloxy-1-bromoethane”, “benzyloxyethyl bromide”, and “benzene, 2-bromoethoxy methyl” among others .


Synthesis Analysis

The synthesis of “1-(Benzyloxy)-4-(2-bromoethyl)benzene” could involve the use of catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation . Another possible method involves a three-step synthesis from ethylbenzene using various reagents .


Molecular Structure Analysis

The molecular structure of “1-(Benzyloxy)-4-(2-bromoethyl)benzene” can be represented by the SMILES notation: C1=CC=C(C=C1)COCCBr . This notation provides a way to describe the structure of a chemical species using short ASCII strings.


Chemical Reactions Analysis

The chemical reactions involving “1-(Benzyloxy)-4-(2-bromoethyl)benzene” could include its use in controlled radical polymerization of styrene . It can also be used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .


Physical And Chemical Properties Analysis

“1-(Benzyloxy)-4-(2-bromoethyl)benzene” is a yellow liquid with a boiling point of 95°C . It has a density of 1.356 and a refractive index of 1.56 . It is soluble in alcohol, ether, and benzene .

Scientific Research Applications

Synthesis and Chemical Reactions

  • KHSO4-Catalyzed Synthesis : 1-(Benzyloxy)-4-(2-bromoethyl)benzene is synthesized using KHSO4 under solvent-free conditions. This method is notable for its economical and green approach, eliminating the need for transition-metal catalysts or solvents (Joshi, Suresh, & Adimurthy, 2013).

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in organic synthesis. It is particularly useful in pharmaceutical industries, pesticide preparation, and the creation of organic materials (H. We, 2015).

  • Influence on Elimination Kinetics : The compound shows interesting behavior in gas-phase elimination kinetics, particularly in terms of anchimeric assistance provided by the phenyl group. This aspect is significant for understanding reaction mechanisms (Chuchani & Martín, 1990).

Material Science and Electronics

  • Fluorescence Properties : 1-(Benzyloxy)-4-(2-bromoethyl)benzene exhibits specific fluorescence properties. This characteristic can be leveraged in the development of materials with advanced optical properties (Liang Zuo-qi, 2015).

  • Electron Transfer Applications : The compound has been used in the design and synthesis of highly charged cation-radical salts. These salts act as efficient "electron sponges," indicating potential applications in electronic and electrochemical devices (Rathore, Burns, & Deselnicu, 2001).

  • Nanoribbon Precursors : The compound serves as a precursor for the bottom-up synthesis of graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, essential for advanced material science applications (Patil, Uthaisar, Barone, & Fahlman, 2012).

Organic Chemistry

  • Polymer and Dendrimer Synthesis : It plays a role in the modular construction of dendritic carbosilanes, offering a versatile approach to the assembly and organization of connectivity in dendrimer synthesis (Casado & Stobart, 2000).

  • Benzylation of Alcohols : The compound is involved in the synthesis of benzylation agents for alcohols, highlighting its role in various organic reactions (Poon & Dudley, 2006).

  • Formation of Vinyl Compounds : It participates in reactions leading to the formation of vinyl compounds, which are crucial in various synthetic pathways (Fleming et al., 2005).

Safety And Hazards

This compound is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-bromoethyl)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOBEVFCFUMCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586273
Record name 1-(Benzyloxy)-4-(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-(2-bromoethyl)benzene

CAS RN

52446-52-3
Record name 1-(Benzyloxy)-4-(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 3.00 g 4-benzyloxy phenethyl alcohol (13.1 mmol) in dichloromethane (132 mL) were added subsequently 5.17 g of triphenylphosphine (19.7 mmol) and 6.54 g carbon tetrabromide (19.7 mmol). The resulting mixture was stirred for 2 h at room temperature and was then evaporated. The residue was triturated with diethyl ether at −20° C. for 30 minutes, and then all solids were removed by filtration. and the filtrate was concentrated in vacuo. The residue was subjected to column chromatography on silica gel (1%→10% ethyl acetate in hexane) to give 2.80 g of the target compound (73% yield) as a pale yellow oil crystallizing upon standing.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
solvent
Reaction Step One
Quantity
5.17 g
Type
reactant
Reaction Step Two
Quantity
6.54 g
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

To a solution of 4-benzyloxyphenethyl alcohol (8.29 g) and carbon tetrabromide (24.1 g) in ether (150 ml) is portionwise added triphenylphosphine (19.0 g) and the resulting mixture stirred for about 3 hours. The supernatent is decanted, the solid washed with ether and the combined organic solution concentrated in vacuo. The crude product is purified by passing it through a silica plug to give 4-benzyloxyphenethyl bromide.
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Duroux, N Renault, JE Cuelho… - Journal of Enzyme …, 2017 - Taylor & Francis
The development of adenosine A 2A receptor antagonists has received much interest in recent years for the treatment of neurodegenerative diseases. Based on docking studies, a new …
Number of citations: 15 www.tandfonline.com
G Floresta, V Pittala, V Sorrenti, G Romeo, L Salerno… - Bioorganic …, 2018 - Elsevier
HO-1 inhibition is considered a valuable anticancer approach. In fact, up-regulation of HO-1 had been repeatedly reported in many types of human malignancies, and in these clinical …
Number of citations: 26 www.sciencedirect.com

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